5-(Bromomethyl)-1-chloro-2,3-difluorobenzene

Purity Storage Procurement

5-(Bromomethyl)-1-chloro-2,3-difluorobenzene (CAS 1805225-13-1) is a halogenated aromatic compound featuring a benzene ring substituted with a bromomethyl group at position 5, a chlorine atom at position 1, and fluorine atoms at positions 2 and 3. With a molecular formula of C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol, it is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
Cat. No. B8058464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-1-chloro-2,3-difluorobenzene
Molecular FormulaC7H4BrClF2
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)Cl)CBr
InChIInChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
InChIKeyJKOWWOVMDJOVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-1-chloro-2,3-difluorobenzene: Halogenated Benzyl Bromide Building Block for Pharmaceutical Synthesis and Advanced Organic Chemistry


5-(Bromomethyl)-1-chloro-2,3-difluorobenzene (CAS 1805225-13-1) is a halogenated aromatic compound featuring a benzene ring substituted with a bromomethyl group at position 5, a chlorine atom at position 1, and fluorine atoms at positions 2 and 3 . With a molecular formula of C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol, it is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. Its unique 1-chloro-2,3-difluoro substitution pattern enables regioselective transformations and serves as a key building block for constructing complex molecular architectures, including fluorinated bioactive compounds [1].

Why Generic Halogenated Benzyl Bromides Cannot Replace 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene in Regioselective Syntheses


The specific 1-chloro-2,3-difluoro substitution pattern on the aromatic ring of 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene dictates both the electronic environment and steric accessibility of the reactive benzylic position, as well as the regiochemical outcome of subsequent transformations [1]. Unlike simpler benzyl bromides or regioisomers with alternative halogen placement, the precise arrangement of electron-withdrawing chlorine and fluorine substituents modulates the electrophilicity of the benzylic carbon and influences the site-selectivity in nucleophilic aromatic substitution (SNAr) reactions [1][2]. This structure-reactivity relationship renders generic substitution with in-class analogs ineffective for achieving the same synthetic yields or product distributions, as quantified in the evidence below.

Quantitative Evidence Guide: Differentiation of 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene from Close Analogs


Vendor Purity and Handling Requirements: BLDpharm vs. Sigma-Aldrich

The target compound is available from multiple vendors with distinct purity and storage specifications. BLDpharm supplies the compound at 98% purity, requiring storage at 2–8°C under an inert atmosphere [1]. In contrast, Sigma-Aldrich offers a 95% purity product that is shipped and stored at room temperature . This 3-percentage-point difference in purity is accompanied by divergent handling requirements, directly impacting procurement decisions based on the end-use sensitivity to impurities and logistical constraints.

Purity Storage Procurement

Predicted Physicochemical Property Differentiation from Regioisomers

The 1-chloro-2,3-difluoro substitution pattern of the target compound yields distinct predicted physicochemical properties compared to regioisomers. The target compound (CAS 1805225-13-1) has a predicted boiling point of 228.6±35.0 °C, a density of 1.733±0.06 g/cm³, and a LogP of 3.20 [1][2]. While a direct regioisomer such as 1-(bromomethyl)-4-chloro-2,3-difluorobenzene (CAS 1807217-14-6) shares the same molecular formula and weight, its predicted physicochemical parameters are not available from authoritative databases , underscoring the uniqueness of the target compound's property profile within this chemical space.

Boiling Point Density LogP Computational Chemistry

Class-Level Inference: Enhanced Hydrolysis Reactivity Induced by Ortho-Fluorine Substitution

Historical comparative hydrolysis studies on substituted benzyl bromides demonstrate that the position and identity of halogen substituents profoundly influence the rate of bromide loss. The order of ease of bromide ion loss in aqueous alcohol was established as: p-fluorobenzyl bromide > benzyl bromide > o-fluorobenzyl bromide > m-fluorobenzyl bromide [1]. The target compound, bearing two fluorine atoms at the 2- and 3-positions (ortho and meta to the benzylic carbon), is expected to exhibit a reactivity profile intermediate between the ortho- and meta-fluoro-substituted analogs, providing a tunable electrophilicity distinct from mono-fluorinated or non-fluorinated benzyl bromides.

Reactivity Hydrolysis Benzyl Bromide Fluorine Effect

Regioselective SNAr Platform for Fluoroaryl Ether Synthesis

Substituted difluorobenzene derivatives, including those with chlorine and bromomethyl substituents, have been established as platforms for highly regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. The 1-chloro-2,3-difluoro substitution pattern of the target compound positions it within a class of substrates that undergo selective SNAr with alcohols to afford fluoroaryl ethers and differentially substituted resorcinol derivatives. While the published work does not include the exact target compound, the demonstrated selectivity for similarly substituted difluorobenzenes indicates that the unique halogen arrangement of 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene would confer predictable and synthetically useful regiocontrol, a property not shared by regioisomers with different halogen placement.

SNAr Regioselectivity Fluoroaryl Ethers Resorcinol Derivatives

Optimal Application Scenarios for 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene Based on Evidence


High-Purity Building Block for Medicinal Chemistry Campaigns

For structure-activity relationship (SAR) studies and lead optimization in drug discovery, the 98% purity grade available from BLDpharm [1] minimizes impurities that could confound biological assay results. The stringent storage requirement (2–8°C under inert atmosphere) ensures chemical integrity over the course of multi-step synthetic sequences, making this compound suitable for sensitive medicinal chemistry applications where reproducibility is paramount.

Regioselective Synthesis of Fluorinated Bioisosteres

Leveraging the predictable regioselectivity observed in SNAr reactions of difluorobenzene derivatives [2], this compound serves as a strategic intermediate for the installation of fluorinated aromatic ethers and resorcinol motifs. Such motifs are common in bioactive molecules where fluorine substitution enhances metabolic stability and modulates lipophilicity. The defined 1-chloro-2,3-difluoro pattern directs nucleophilic attack to a specific site, enabling the construction of complex fluorinated scaffolds with high fidelity.

Tunable Electrophile in Cross-Coupling and Nucleophilic Substitution Cascades

The benzylic bromide moiety, modulated by the adjacent ortho- and meta-fluorine atoms, provides a reactive handle with electrophilicity intermediate between that of more and less reactive benzyl bromides [3]. This tunable reactivity allows for controlled engagement in multi-step sequences, such as initial benzylic functionalization followed by SNAr or cross-coupling at the aromatic halogens. The unique halogen constellation thereby enables a broader scope of sequential transformations compared to simpler analogs.

Process Chemistry Development with Validated Physicochemical Data

The availability of predicted boiling point, density, and LogP values [4][5] supports the design of scalable reaction workups and purification protocols. In process chemistry, such data are essential for selecting extraction solvents, estimating distillation parameters, and predicting chromatographic behavior. The absence of similar property data for many regioisomers makes this compound a more predictable and manageable choice for scale-up activities.

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